N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
Description
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine (CAS: 62194-93-8) is a nitro-substituted imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₁₂N₄O₃ and a molecular weight of 236.23 g/mol . Its structure features a methoxyethyl group (-CH₂CH₂OCH₃) attached to the amine at the 2-position and a nitro group (-NO₂) at the 3-position of the imidazo[1,2-a]pyridine core (SMILES: COCCNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]) .
Synthetic routes for analogous imidazo[1,2-a]pyridin-2-amine derivatives often involve condensation reactions or oxidative cyclization strategies. For example, describes a method using arylamines and nitriles with I₂/KI-mediated oxidative C–N bond formation, though the nitro-substituted variant may require tailored conditions, such as those in , which employs nitro-containing precursors like 2-chloro-3-nitropyridine .
Properties
CAS No. |
62194-93-8 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C10H12N4O3/c1-17-7-5-11-9-10(14(15)16)13-6-3-2-4-8(13)12-9/h2-4,6,11H,5,7H2,1H3 |
InChI Key |
DHMOEAFIOMXDEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable nitroalkene under acidic conditions. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core. The nitro group is introduced via nitration of the imidazo[1,2-a]pyridine intermediate using a nitrating agent such as nitric acid or a nitrate salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction temperature and time, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 2-Aminoimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Anticancer Potential
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine has shown promise in cancer research. Studies suggest that it may selectively target cancer cells while sparing normal cells. The compound's mechanism of action could involve the inhibition of specific enzymes associated with tumor growth or apoptosis induction in malignant cells .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in various metabolic pathways relevant to diseases. For instance, it has potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative disorders .
Material Science Applications
Imidazo[1,2-a]pyridine derivatives are increasingly utilized as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them valuable in the development of new materials with specific electronic and optical properties. Research into their use as abnormal N-heterocyclic carbene ligands has highlighted their potential applications in catalysis and material science .
Agricultural Chemistry Applications
The unique properties of this compound also extend to agrochemical applications. Its derivatives might be explored for their potential as herbicides or fungicides due to their biological activity against plant pathogens. The low toxicity and high efficacy make them suitable candidates for sustainable agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluated against common pathogens | Showed significant activity with MIC values around 256 µg/mL |
| Cytotoxicity | Tested on cancer cell lines | Demonstrated selective cytotoxicity towards cancer cells while sparing normal cells |
| Enzyme Inhibition | Investigated as acetylcholinesterase inhibitor | Potential use in neurodegenerative disease treatments |
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific protein targets, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Solubility : The methoxyethyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., 4a, 4b) .
- Synthetic Yields : Diarylamine derivatives (e.g., 4a, 4b) are synthesized in 72–89% yields via Meldrum’s acid-catalyzed one-pot reactions , whereas nitro-substituted analogs may require harsher conditions or specialized precursors .
Physicochemical and Functional Properties
- Nitro Group Impact: The -NO₂ group increases molecular polarity and may enhance binding to biological targets (e.g., nitroreductase enzymes) compared to halogen or methyl groups .
- Methoxyethyl vs.
Biological Activity
N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 62194-93-8
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
The biological activity of this compound can be attributed to several key mechanisms:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often act by undergoing reduction within bacterial cells to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in established drugs like metronidazole .
- Anticancer Activity : The imidazo[1,2-a]pyridine framework is associated with anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cellular signaling pathways .
- Anti-inflammatory Effects : Compounds with nitro groups can exhibit anti-inflammatory activity by modulating the production of inflammatory mediators and inhibiting enzymes such as COX-2 and iNOS, which are involved in inflammatory processes .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to that of traditional antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation effectively. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 3: Anti-inflammatory Properties
The anti-inflammatory properties were assessed in a murine model of inflammation. Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-α, IL-6) and a decrease in edema formation, indicating its potential as an anti-inflammatory agent.
Q & A
Advanced Research Question
- Antitumor activity :
- Antiparasitic activity :
How do computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations predict:
- Electrophilic reactivity : Nitro groups increase electron deficiency at C-3, favoring nucleophilic attack (e.g., in SNAr reactions) .
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability; nitro derivatives typically exhibit gaps < 4 eV, suggesting photosensitivity .
- Solvation effects : Implicit solvent models (e.g., COSMO) estimate LogP values to optimize pharmacokinetics .
How can researchers resolve contradictions in reported biological activities of structurally similar imidazo[1,2-a]pyridines?
Data Contradiction Analysis
Discrepancies often arise from:
- Substituent stereochemistry : E/Z isomerism in vinylcarboxamide derivatives drastically alters antiviral activity (e.g., EC₅₀ varies 10-fold between isomers) .
- Assay conditions : Varying ATP concentrations in kinase assays may inflate IC₅₀ values .
- Toxicity thresholds : Hepatic toxicity in rodents is dose-dependent; studies using >100 mg/kg doses report elevated ALT, while lower doses (<50 mg/kg) show no damage .
Resolution strategy: Replicate experiments under standardized protocols (e.g., NIH/NCATS guidelines) and perform meta-analyses across studies .
What are the methodological challenges in scaling up laboratory-scale synthesis to gram quantities for preclinical studies?
Advanced Research Question
Key challenges include:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Nitro group stability : Avoid high temperatures (>100°C) during solvent removal to prevent decomposition .
- Yield optimization : Catalytic iodine recycling reduces costs in oxidative cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
